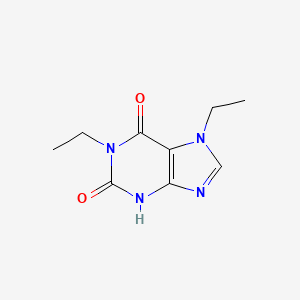
1,7-Diethyl-1H-purine-2,6(3H,7H)-dione
Cat. No. B8533856
M. Wt: 208.22 g/mol
InChI Key: OSSUQBIYDXIUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04713455
Procedure details


18 g of 3-benzyl-1,7-diethylxanthine (melting point 119° C.) in 1,500 ml of glacial acetic acid were hydrogenated in the presence of 2.5 g of 10% palladium on active charcoal at 80° C. and under 3.4 bar while shaking for 47 hours. After cooling down, the mixture was covered with an atmosphere of nitrogen while the catalyst was filtered off and the filtrate was evaporated under reduced pressure. The residue was dissolved in a mixture of 250 ml of methylene chloride and 100 ml of 1N sodium hydroxide solution. After washing the methylene chloride phase again with 1N sodium hydroxide solution, the combined aqueous phases were adjusted to pH 6 by adding 33% strength sulfuric acid dropwise with stirring. After washing to neutrality and drying the precipitate produced, 8.1 g (64.5% of theory) of 1,7-diethylxanthine, of melting point 204°-205° C., were obtained.
Name
3-benzyl-1,7-diethylxanthine
Quantity
18 g
Type
reactant
Reaction Step One




Name
Yield
64.5%
Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[C:16]2[N:15]=[CH:14][N:13]([CH2:17][CH3:18])[C:12]=2[C:11](=[O:19])[N:10]([CH2:20][CH3:21])[C:9]1=[O:22])C1C=CC=CC=1.C>C(O)(=O)C.[Pd]>[CH2:20]([N:10]1[C:11](=[O:19])[C:12]2[N:13]([CH2:17][CH3:18])[CH:14]=[N:15][C:16]=2[NH:8][C:9]1=[O:22])[CH3:21]
|
Inputs


Step One
|
Name
|
3-benzyl-1,7-diethylxanthine
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(N(C(C=2N(C=NC12)CC)=O)CC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while shaking for 47 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling down
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in a mixture of 250 ml of methylene chloride and 100 ml of 1N sodium hydroxide solution
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the methylene chloride phase again with 1N sodium hydroxide solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding 33% strength sulfuric acid dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing to neutrality
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying the precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
produced
|
Outcomes


Product
Details
Reaction Time |
47 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1C(=O)NC=2N=CN(C2C1=O)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.1 g | |
| YIELD: PERCENTYIELD | 64.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
